3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
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Overview
Description
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide is an organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide typically involves the condensation of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid with phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s unique structural features, including the imidazole ring and diphenyl groups, which facilitate binding to the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline
- 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride
- 3,5-di(4-imidazol-1-yl)pyridine
Uniqueness
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide is unique due to its specific substitution pattern on the imidazole ring and the presence of the hydrazide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H22N4O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4,5-diphenylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C25H22N4O/c30-23(28-27-18-20-10-4-1-5-11-20)16-17-29-19-26-24(21-12-6-2-7-13-21)25(29)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,30)/b27-18+ |
InChI Key |
SLPGANWBIGVDNH-OVVQPSECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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